molecular formula C24H20FN3O3S B12190640 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12190640
M. Wt: 449.5 g/mol
InChI Key: QMWKRVGYXNDQQM-KACMKLLYSA-N
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Description

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a thiazolidine ring, an indole moiety, and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidine ring and the attachment of the indole and phenylprop-2-en-1-ylidene groups. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-acetic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The thiazolidine ring may also play a role in modulating the compound’s activity by interacting with different proteins and enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C24H20FN3O3S/c25-18-9-10-20-19(13-18)17(14-27-20)11-12-26-22(29)15-28-23(30)21(32-24(28)31)8-4-7-16-5-2-1-3-6-16/h1-10,13-14,27H,11-12,15H2,(H,26,29)/b7-4+,21-8-

InChI Key

QMWKRVGYXNDQQM-KACMKLLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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